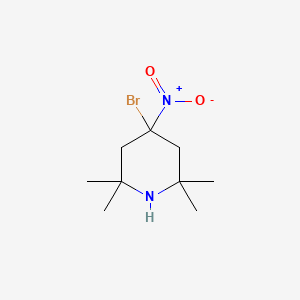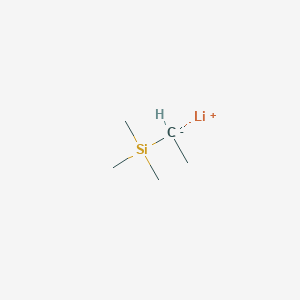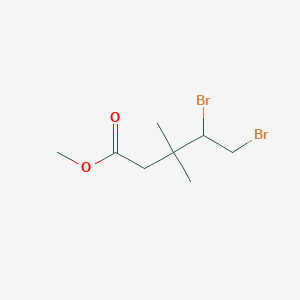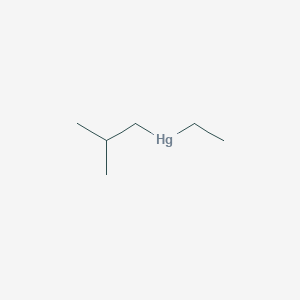
Ethyl(2-methylpropyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(2-methylpropyl)mercury is an organomercury compound that contains a mercury atom bonded to an ethyl group and a 2-methylpropyl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications. The presence of mercury in these compounds makes them highly toxic and necessitates careful handling and usage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylpropyl)mercury typically involves the reaction of mercury(II) acetate with ethyl and 2-methylpropyl Grignard reagents. The reaction proceeds as follows:
Preparation of Grignard Reagents: Ethyl bromide and 2-methylpropyl bromide are reacted with magnesium in dry ether to form ethylmagnesium bromide and 2-methylpropylmagnesium bromide, respectively.
Reaction with Mercury(II) Acetate: The Grignard reagents are then reacted with mercury(II) acetate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining the required temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
Ethyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The ethyl and 2-methylpropyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide or other mercury(II) salts.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent used.
科学研究应用
Ethyl(2-methylpropyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: Utilized in the production of other organomercury compounds and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of Ethyl(2-methylpropyl)mercury involves its interaction with thiol groups in proteins and enzymes. The mercury atom binds to the sulfur atoms in cysteine residues, disrupting the normal function of the proteins. This binding can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
相似化合物的比较
Similar Compounds
Methylmercury: Contains a methyl group instead of an ethyl group.
Dimethylmercury: Contains two methyl groups.
Phenylmercury: Contains a phenyl group instead of an ethyl group.
Uniqueness
Ethyl(2-methylpropyl)mercury is unique due to the presence of both ethyl and 2-methylpropyl groups, which influence its chemical reactivity and biological interactions. The combination of these groups can affect the compound’s solubility, stability, and toxicity compared to other organomercury compounds.
属性
CAS 编号 |
78226-15-0 |
|---|---|
分子式 |
C6H14Hg |
分子量 |
286.77 g/mol |
IUPAC 名称 |
ethyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H5.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H2,2H3; |
InChI 键 |
MLJHHGPKMIXYDL-UHFFFAOYSA-N |
规范 SMILES |
CC[Hg]CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


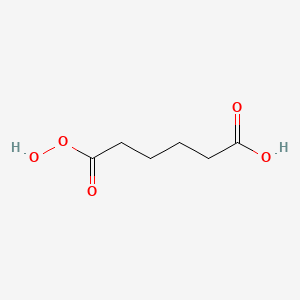

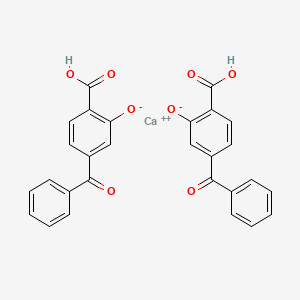
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)

![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
